molecular formula C20H23N3O5 B2641674 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea CAS No. 877641-59-3

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea

Cat. No. B2641674
M. Wt: 385.42
InChI Key: JMCOLXIHKJTEDY-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s role or use in various applications or industries might also be included.



Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This often includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, its stability under different conditions, and any potential for it to act as a catalyst.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.). Computational methods can also be used to predict these properties.


Scientific Research Applications

Anticancer Potential

The exploration of urea derivatives in medicinal chemistry has led to significant discoveries, particularly in anticancer research. For instance, the study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed their substantial antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) (Jian Feng et al., 2020). This research highlights the potential of urea derivatives, akin to the compound of interest, as new anticancer agents, providing a basis for further exploration of similar compounds in cancer treatment.

Neuropharmacology and Appetite Regulation

In neuropharmacology, urea derivatives have been investigated for their role in modulating feeding behavior and stress responses. A study on the effects of different orexin receptor antagonists, including urea derivatives, on binge eating in female rats indicated a major role of the orexin-1 receptor in compulsive food consumption, suggesting that selective antagonism at this receptor could offer a novel approach to treating eating disorders with a compulsive component (L. Piccoli et al., 2012).

Antimicrobial and Enzyme Inhibition

Urea derivatives have also shown promise in antimicrobial applications and as enzyme inhibitors. Research into novel imidazole ureas/carboxamides containing dioxaphospholanes has demonstrated their antimicrobial efficacy, underscoring the versatility of urea derivatives in combating microbial infections (V. Rani et al., 2014). Furthermore, the exploration of urea derivatives as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition, has opened new avenues for the treatment of neurodegenerative diseases, highlighting the compound's potential in therapeutic applications (J. Vidaluc et al., 1995).

Corrosion Inhibition

The corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic environments showcases another dimension of urea derivatives' utility, pointing towards their potential in industrial applications to protect metals from corrosion (B. Mistry et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information.


Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications for the compound in various industries, or modifications to the compound to improve its properties or activity.


Please note that these are general steps and the specific details would depend on the particular compound. For “1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea”, you would need to consult scientific literature or databases for more specific information. If the compound is novel or less-studied, it might be necessary to conduct these analyses in a research setting.


properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-26-16-7-4-13(5-8-16)21-20(25)22-14-10-19(24)23(12-14)15-6-9-17(27-2)18(11-15)28-3/h4-9,11,14H,10,12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOLXIHKJTEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea

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